3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester
CAS No.: 886370-44-1
Cat. No.: VC18920432
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886370-44-1 |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | tert-butyl 3-pyrrolidin-3-ylindole-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-14(12-8-9-18-10-12)13-6-4-5-7-15(13)19/h4-7,11-12,18H,8-10H2,1-3H3 |
| Standard InChI Key | CNEARFWZIAPQEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCNC3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The IUPAC name of this compound is tert-butyl 3-pyrrolidin-3-ylindole-1-carboxylate, reflecting its indole core substituted with a pyrrolidine ring at the 3-position and a tert-butyl ester group at the 1-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 886370-44-1 | |
| Molecular Formula | ||
| Molecular Weight | 286.37 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCNC3 | |
| InChI Key | CNEARFWZIAPQEU-UHFFFAOYSA-N |
Structural Analysis
The indole scaffold is a privileged structure in drug discovery due to its ability to interact with biological targets via π-π stacking and hydrogen bonding. The pyrrolidine ring introduces conformational rigidity, while the tert-butyl ester enhances solubility and serves as a protective group during synthetic modifications .
Synthesis and Production
Laboratory-Scale Synthesis
While detailed protocols are proprietary, the synthesis typically involves:
-
Indole Functionalization: Introduction of the pyrrolidine moiety via nucleophilic substitution or cross-coupling reactions.
-
Esterification: Protection of the carboxylic acid group using tert-butyl chloroformate under basic conditions.
Industrial Optimization
Continuous flow reactors are employed to scale production, improving yield and reproducibility by minimizing side reactions. This method reduces reaction times and enhances heat transfer compared to batch processes.
Physicochemical Properties
Predicted and experimental data highlight the compound’s stability and reactivity:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 429.0 \pm 47.0 \, ^\circ\text{C} | Estimated (EPI Suite) |
| Density | Predicted | |
| pKa | Predicted | |
| LogP | 2.31 (iLOGP) | Computational |
The moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in drug candidates .
Applications in Medicinal Chemistry
Synthetic Intermediate
The compound serves as a precursor in synthesizing β-carboline alkaloids, as seen in the total synthesis of 6-hydroxymetatacarboline-d . Key steps include:
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